cis-4,4-Dimethyl-3-methoxy-2-pentene
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Overview
Description
cis-4,4-Dimethyl-3-methoxy-2-pentene: is an organic compound with the molecular formula C8H16O. It is a stereoisomer of 2-pentene, characterized by the presence of a methoxy group and two methyl groups on the pentene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4,4-Dimethyl-3-methoxy-2-pentene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4,4-dimethyl-2-pentene with methanol in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired cis configuration .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts. The purity and yield of the product are optimized through various purification techniques, including distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: cis-4,4-Dimethyl-3-methoxy-2-pentene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
cis-4,4-Dimethyl-3-methoxy-2-pentene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4,4-Dimethyl-3-methoxy-2-pentene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
- cis-3,4-Dimethyl-2-pentene
- trans-4,4-Dimethyl-2-pentene
- 4,4-Dimethyl-2-pentyne
Comparison: cis-4,4-Dimethyl-3-methoxy-2-pentene is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(Z)-3-methoxy-4,4-dimethylpent-2-ene |
InChI |
InChI=1S/C8H16O/c1-6-7(9-5)8(2,3)4/h6H,1-5H3/b7-6- |
InChI Key |
AVLHDOWOPMFWHI-SREVYHEPSA-N |
Isomeric SMILES |
C/C=C(/C(C)(C)C)\OC |
Canonical SMILES |
CC=C(C(C)(C)C)OC |
Origin of Product |
United States |
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